molecular formula C48H62N4O8 B12826860 (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate)

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate)

Cat. No.: B12826860
M. Wt: 823.0 g/mol
InChI Key: WGDVABTUJQIMJG-UUZHLDPVSA-N
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Description

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a piperidine ring, benzyl group, and bis((4-methylbenzoyl)oxy) succinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides and suitable bases.

    Formation of the Bis((4-methylbenzoyl)oxy) Succinate Moiety: This involves esterification reactions using 4-methylbenzoic acid derivatives and succinic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

(4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Lacks the bis((4-methylbenzoyl)oxy) succinate moiety.

    (4R)-1-Benzylpiperidin-3-amine: Lacks the dimethyl and bis((4-methylbenzoyl)oxy) succinate groups.

    N-Benzylpiperidine: Lacks the dimethyl and bis((4-methylbenzoyl)oxy) succinate groups.

Uniqueness

The presence of the bis((4-methylbenzoyl)oxy) succinate moiety in (4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hemi((2R,3R)-rel-2,3-bis((4-methylbenzoyl)oxy)succinate) distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

Molecular Formula

C48H62N4O8

Molecular Weight

823.0 g/mol

IUPAC Name

(4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;2*12-,14?/m111/s1

InChI Key

WGDVABTUJQIMJG-UUZHLDPVSA-N

Isomeric SMILES

C[C@@H]1CCN(CC1NC)CC2=CC=CC=C2.C[C@@H]1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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